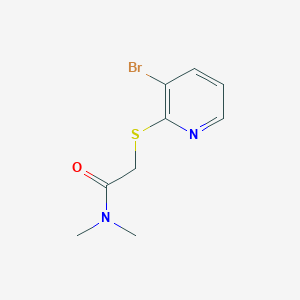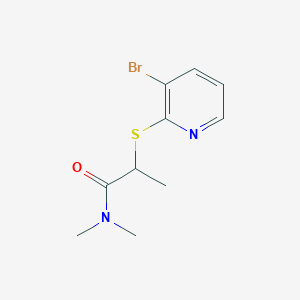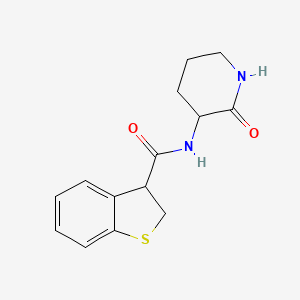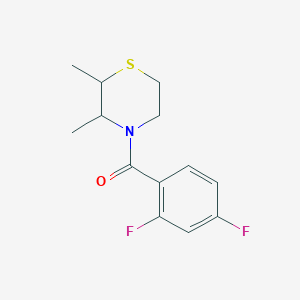
2-(Furan-2-yl)-1-methylsulfonylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-yl)-1-methylsulfonylazepane, also known as FMA, is a chemical compound that belongs to the class of azepanes. It has been studied for its potential use in scientific research due to its unique structure and properties.
作用機序
The mechanism of action of 2-(Furan-2-yl)-1-methylsulfonylazepane is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. This compound has been shown to bind to the sigma-1 receptor with high affinity, which may lead to changes in the activity of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its activity at the sigma-1 receptor, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons and a decrease in acetylcholine levels.
実験室実験の利点と制限
One of the main advantages of 2-(Furan-2-yl)-1-methylsulfonylazepane for lab experiments is its high purity and yield. The synthesis method has been optimized for large-scale production, which makes it a cost-effective option for researchers. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 2-(Furan-2-yl)-1-methylsulfonylazepane. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the sigma-1 receptor in various physiological processes, which may lead to the identification of new therapeutic targets. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes for various neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its unique structure and properties make it a promising candidate for the development of new therapies for neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
合成法
The synthesis of 2-(Furan-2-yl)-1-methylsulfonylazepane involves the reaction of 2-furanylboronic acid and 1-methylsulfonylazepane in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields this compound with high purity and yield. This method has been optimized for large-scale production of this compound for scientific research purposes.
科学的研究の応用
2-(Furan-2-yl)-1-methylsulfonylazepane has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, ion channel function, and cell survival. This compound has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2-(furan-2-yl)-1-methylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-16(13,14)12-8-4-2-3-6-10(12)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBBIODEDOGHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCCC1C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)


![2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593992.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

